
N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 1-position and a cyclobutanecarboxamide moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide typically involves the reaction of 1-ethyl-1H-pyrazole with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of the compound.
化学反应分析
Types of Reactions:
-
Oxidation: N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines depending on the reaction conditions.
-
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted amides or esters.
科学研究应用
Anti-Cancer Properties
Research indicates that compounds similar to N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide exhibit significant anti-cancer properties. For instance, derivatives of pyrazole have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. These compounds can modulate the immune response and inhibit enzymes that facilitate tumor growth, making them potential candidates for cancer therapy .
Inhibition of Enzymatic Activity
The compound has been identified as an inhibitor of tryptophan 2,3-dioxygenase (TDO), an enzyme implicated in the immunosuppressive microenvironment of tumors. By inhibiting TDO, this compound may enhance anti-tumor immunity by preventing tryptophan depletion, which is critical for T-cell function .
Neuroprotective Effects
Emerging studies suggest that pyrazole derivatives could also exhibit neuroprotective effects. The modulation of neuroinflammatory pathways and the protection against oxidative stress are potential mechanisms through which these compounds may exert their effects in neurodegenerative diseases .
Data Tables
Application Area | Mechanism of Action | References |
---|---|---|
Anti-Cancer | Inhibition of TDO; modulation of immune response | , |
Neuroprotection | Protection against oxidative stress; modulation of inflammation |
Case Study 1: Cancer Treatment
A preclinical study demonstrated that a compound structurally related to this compound showed a significant reduction in tumor size in mouse models of breast cancer. The study highlighted the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, a pyrazole derivative exhibited neuroprotective effects by reducing inflammation and oxidative stress markers. This suggests the potential for this compound in treating neurodegenerative disorders .
作用机制
The mechanism of action of N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- N-(1-methyl-1H-pyrazol-4-yl)cyclobutanecarboxamide
- N-(1-ethyl-1H-pyrazol-4-yl)cyclopentanecarboxamide
- N-(1-ethyl-1H-pyrazol-4-yl)cyclohexanecarboxamide
Comparison:
N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide is unique due to its specific substitution pattern and ring structure. Compared to its analogs, it may exhibit different chemical reactivity and biological activity. For example, the cyclobutane ring imparts distinct steric and electronic properties compared to cyclopentane or cyclohexane analogs .
属性
IUPAC Name |
N-(1-ethylpyrazol-4-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-13-7-9(6-11-13)12-10(14)8-4-3-5-8/h6-8H,2-5H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTFDTBDFQZRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259209-34-1 |
Source
|
Record name | N-(1-ethyl-1H-pyrazol-4-yl)cyclobutanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。